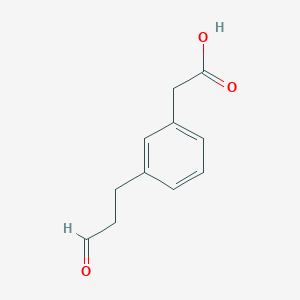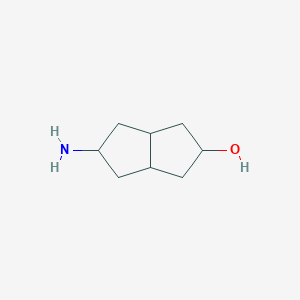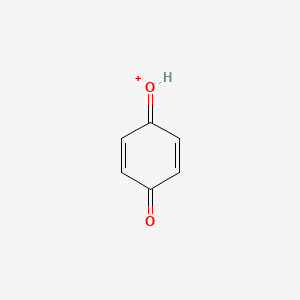
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium is a quinoid compound that plays a significant role in various chemical and biological processes This compound is known for its unique structure, which includes a cyclohexadienone ring with an oxidanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium typically involves the oxidation of 4-hydroxyphenylhydrazones of isatin derivatives using lead compounds . Another method involves the hydrohalogenation of quinone imines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common, especially in the presence of phenols and benzenediols.
Common Reagents and Conditions
Oxidation: Lead compounds are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Trifluoromethanesulfonic acid is often used as a catalyst in electrophilic substitution reactions.
Major Products
Oxidation: Azines and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Diarylmethylphosphonates and diphosphonates.
Scientific Research Applications
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium involves its redox properties. The compound can participate in electron transfer reactions, which are crucial in various metabolic processes . It can also form reactive intermediates that interact with biological molecules, leading to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoquinone: Similar in structure but lacks the oxidanium ion.
Hydroquinone: The reduced form of quinones, often used in redox reactions.
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides: Compounds with similar quinoid structures and biological activities.
Uniqueness
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium is unique due to its oxidanium ion, which enhances its redox potential and reactivity compared to other quinoid compounds . This makes it particularly useful in various chemical and biological applications.
Properties
Molecular Formula |
C6H5O2+ |
|---|---|
Molecular Weight |
109.10 g/mol |
IUPAC Name |
(4-oxocyclohexa-2,5-dien-1-ylidene)oxidanium |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/p+1 |
InChI Key |
AZQWKYJCGOJGHM-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=O)C=CC1=[OH+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


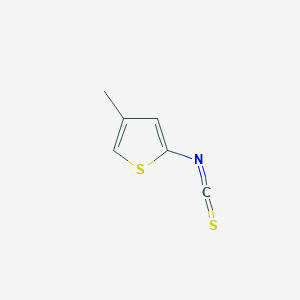
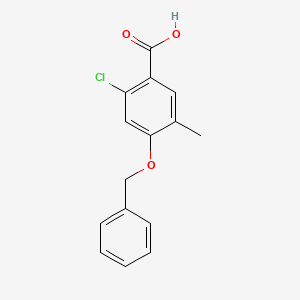
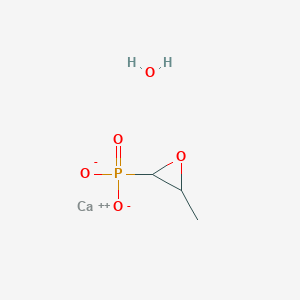
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14781084.png)
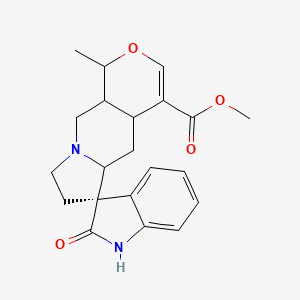
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)


